molecular formula C6H12O6 B7800755 fructose

fructose

Cat. No.: B7800755
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

fructose is a monosaccharide with the molecular formula C6H12O6. It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is commonly found in fruits, honey, and root vegetables. It is known for its high sweetness, which is approximately 1.2 to 1.8 times that of sucrose. This compound plays a significant role in human metabolism and is a key component in the production of high-fructose corn syrup .

Preparation Methods

Synthetic Routes and Reaction Conditions: fructose can be synthesized through the isomerization of D-Glucose. This process involves the use of glucose isomerase, an enzyme that catalyzes the conversion of D-Glucose to this compound. The reaction typically occurs under mild conditions, with a pH range of 7.0 to 8.0 and temperatures between 55°C and 60°C .

Industrial Production Methods: Industrial production of this compound primarily involves the enzymatic isomerization of D-Glucose derived from corn starch. The process begins with the hydrolysis of corn starch to produce D-Glucose, which is then converted to this compound using glucose isomerase.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

fructose is often compared with other monosaccharides such as D-Glucose and D-Galactose:

Uniqueness of this compound: this compound is unique due to its high sweetness and its ability to isomerize to D-Glucose. Its metabolism in the liver and its impact on metabolic pathways also distinguish it from other monosaccharides .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name FRUCTOSE
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name fructose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fructose
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
Record name D-Fructose
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Solubility

Solubility in water at 20 °C: good
Record name FRUCTOSE
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Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
Record name D-Fructopyranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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